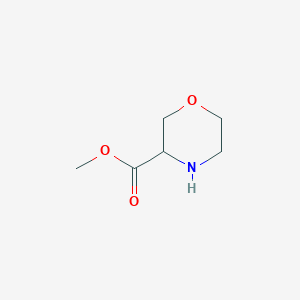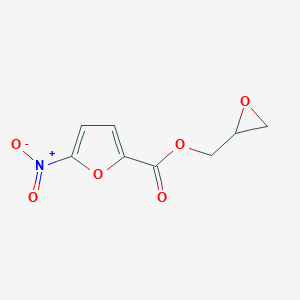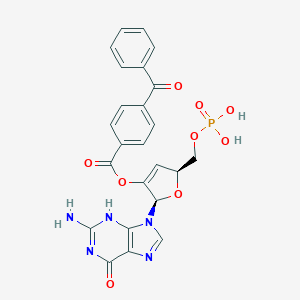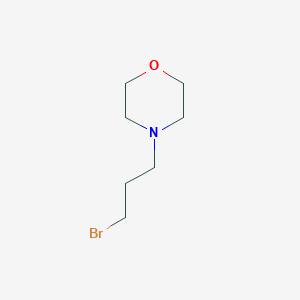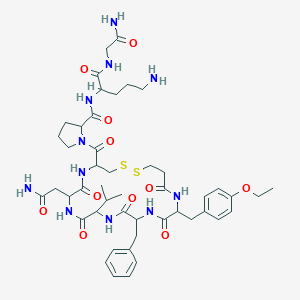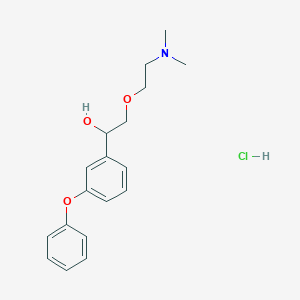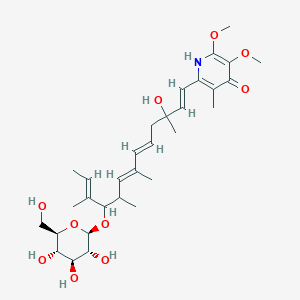
4,5-diméthylbenzène-1,2-diamine
Vue d'ensemble
Description
Le 4,5-Diméthyl-1,2-phénylènediamine est un composé organique de formule moléculaire C8H12N2. Il s'agit d'un dérivé de la phénylènediamine, caractérisé par la présence de deux groupes méthyles aux positions 4 et 5 sur le cycle benzénique. Ce composé est connu pour ses applications dans divers procédés chimiques et industries, en particulier dans la synthèse de colorants, de pigments et d'autres matériaux organiques .
Applications De Recherche Scientifique
4,5-Dimethyl-1,2-Phenylenediamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of high-performance materials, including polymers and resins.
Mécanisme D'action
Target of Action
The primary target of 4,5-dimethylbenzene-1,2-diamine is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium .
Mode of Action
The compound interacts with its target through a mechanism that involves electron transfer-proton-coupled electron transfer (ET-PCET) . This process is characterized by a first-order dependence on the benzimidazole hydride concentration and an unusually large kinetic isotope effect .
Biochemical Pathways
It has been used in the selective conversion of a transition metal carbonyl complex to a hydroxymethyl complex . This process is part of a viable approach for methanol production from CO, and from CO2 through cascade catalysis, with renewable organic hydrides .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The interaction of 4,5-dimethylbenzene-1,2-diamine with its target enzyme results in the formation of a formyl complex . Further reduction/protonation of this complex with two equivalents of the organic hydride yields a hydroxymethyl complex . Upon visible light excitation, this complex releases free methanol .
Action Environment
The action of 4,5-dimethylbenzene-1,2-diamine is influenced by environmental factors such as light and the presence of organic hydrides . The compound is also sensitive to air and light , which may affect its stability and efficacy.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 4,5-Diméthyl-1,2-phénylènediamine peut être synthétisé par méthylation de la p-toluidine. Une méthode courante implique la réaction du bromure de méthylmagnésium (MeMgBr) avec la p-toluidine en présence d'un catalyseur approprié . La réaction se déroule généralement sous des conditions de température et de pression contrôlées pour garantir un rendement élevé et une pureté du produit.
Méthodes de production industrielle : Dans les milieux industriels, la production de 4,5-Diméthyl-1,2-phénylènediamine implique souvent des procédés de méthylation à grande échelle utilisant des systèmes catalytiques avancés. Ces procédés sont conçus pour optimiser l'efficacité de la réaction et minimiser les sous-produits, assurant un approvisionnement constant en composé de haute qualité pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions : Le 4,5-Diméthyl-1,2-phénylènediamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinoxalinones et d'autres structures apparentées.
Réduction : Il peut être réduit pour former divers dérivés d'amines.
Substitution : Le composé peut participer à des réactions de substitution, en particulier en présence de réactifs électrophiles
Réactifs et conditions courants :
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle sont couramment utilisés.
Principaux produits formés :
Oxydation : Quinoxalinones et autres dérivés oxydés.
Réduction : Divers dérivés d'amines.
Substitution : Dérivés substitués de la phénylènediamine
4. Applications de la recherche scientifique
Le 4,5-Diméthyl-1,2-phénylènediamine présente un large éventail d'applications de recherche scientifique, notamment :
Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et comme réactif dans les essais biochimiques.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments et comme élément constitutif de composés pharmaceutiques.
Industrie : Le composé est utilisé dans la production de matériaux haute performance, notamment des polymères et des résines.
5. Mécanisme d'action
Le mécanisme d'action du 4,5-Diméthyl-1,2-phénylènediamine implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un ligand, se coordonnant avec des centres métalliques pour former des structures complexes. Ces interactions peuvent influencer les propriétés redox et la réactivité du composé, ce qui le rend utile dans les procédés catalytiques et autres transformations chimiques .
Composés similaires :
- 4,5-Dichloro-1,2-phénylènediamine
- 1,2-Diamino-4,5-diméthoxybenzène
- 4-Bromo-1,2-diaminobenzène
- 4-Méthoxy-1,2-phénylènediamine
Comparaison : Le 4,5-Diméthyl-1,2-phénylènediamine est unique en raison de la présence de deux groupes méthyles aux positions 4 et 5, ce qui peut influencer considérablement sa réactivité chimique et ses propriétés physiques. Comparé à ses analogues, tels que le 4,5-Dichloro-1,2-phénylènediamine ou le 4-Bromo-1,2-diaminobenzène, les groupes méthyles fournissent un encombrement stérique et des effets donneurs d'électrons, ce qui peut modifier le comportement du composé dans diverses réactions chimiques .
Comparaison Avec Des Composés Similaires
- 4,5-Dichloro-1,2-Phenylenediamine
- 1,2-Diamino-4,5-Dimethoxybenzene
- 4-Bromo-1,2-Diaminobenzene
- 4-Methoxy-1,2-Phenylenediamine
Comparison: 4,5-Dimethyl-1,2-Phenylenediamine is unique due to the presence of two methyl groups at the 4 and 5 positions, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, such as 4,5-Dichloro-1,2-Phenylenediamine or 4-Bromo-1,2-Diaminobenzene, the methyl groups provide steric hindrance and electron-donating effects, which can alter the compound’s behavior in various chemical reactions .
Propriétés
IUPAC Name |
4,5-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYBMMYQCYIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062885 | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3171-45-7 | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003171457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3171-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethyl-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OJ9D3R6NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
